DS01080522

PRKACA Kinase Inhibition IC50

Researchers studying DNAJB1-PRKACA fusion-positive fibrolamellar hepatocellular carcinoma (FL-HCC) often face a lack of structurally validated, high-potency tool compounds for target engagement studies. DS01080522 directly addresses this gap as a PRKACA inhibitor with an experimentally confirmed binding mode (PDB 7Y1G, 2.3 Å). - Sub-nanomolar kinase inhibition: IC50 0.8 nM against PRKACA, enabling robust biochemical target engagement at low concentrations. - Defined cellular activity window: CREB phosphorylation IC50 66 nM, providing a clear dynamic range for dose-response assays. - Structurally authenticated: X-ray co-crystal structure confirms (2R,4S) stereochemistry and ATP-pocket binding, supporting rational medicinal chemistry and in silico campaigns. Sourced for consistency across replicate studies. Ideal for kinase assays, cellular FL-HCC models, and comparative pharmacology benchmarking against analogs such as DS89002333 and BLU0588.

Molecular Formula C23H20Cl2N4O3
Molecular Weight 471.3 g/mol
Cat. No. B15142608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS01080522
Molecular FormulaC23H20Cl2N4O3
Molecular Weight471.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)C#N)Cl
InChIInChI=1S/C23H20Cl2N4O3/c1-32-20-9-16-12(4-5-27-22(16)25)6-17(20)23(31)29-21(19-8-15(30)11-28-19)13-2-3-14(10-26)18(24)7-13/h2-7,9,15,19,21,28,30H,8,11H2,1H3,(H,29,31)/t15-,19+,21?/m0/s1
InChIKeyUUZDBTHUOQZIJF-LDQVWUCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS01080522: A Potent PRKACA Inhibitor for Fibrolamellar Carcinoma Research


DS01080522 (CAS 2832159-84-7) is a chiral isoquinoline-6-carboxamide derivative that functions as a potent and specific inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) . This compound is distinguished by its sub-nanomolar affinity for the PRKACA kinase domain, a key oncogenic driver in DNAJB1-PRKACA fusion-positive fibrolamellar hepatocellular carcinoma (FL-HCC) [1]. Its structure, featuring a (2R,4S)-4-hydroxypyrrolidine moiety and a 3-chloro-4-cyanophenyl group, has been experimentally validated through X-ray crystallography to bind the ATP-binding pocket of PRKACA [2].

Unique Stereochemistry and Binding Mode of DS01080522


The (2R,4S) stereochemistry of the hydroxypyrrolidine ring and the 3-chloro-4-cyanophenyl substituent in DS01080522 are critical for its binding mode to PRKACA, as revealed by its co-crystal structure [1]. Unlike analogs such as DS89002333, which incorporates a fluorine atom and a different stereochemical arrangement, DS01080522 exhibits a distinct interaction profile that translates to a unique potency ratio between kinase inhibition (IC50 0.8 nM) and downstream CREB phosphorylation (IC50 66 nM) . This specific functional activity profile, coupled with its lack of oral bioavailability data compared to DS89002333, makes DS01080522 a specialized tool compound for studying immediate PRKACA kinase inhibition and target engagement, rather than a general-purpose or in vivo-ready PRKACA inhibitor .

Comparative Kinase Inhibition, Cellular Activity, and Structural Data


Kinase Domain Inhibition Potency Comparison

DS01080522 inhibits PRKACA kinase activity with an IC50 of 0.8 nM . This is 2.7-fold less potent than DS89002333 (IC50 0.3 nM) [1] but 1.25-fold more potent than BLU0588 (IC50 1.0 nM) [2] in comparable biochemical assays. These differences in enzymatic potency, while all in the sub-nanomolar range, highlight a distinct kinetic profile that may be relevant for specific assay conditions or when a slightly less potent but more characterized structural tool is desired.

PRKACA Kinase Inhibition IC50

Downstream Pathway Inhibition: CREB Phosphorylation

In cellular assays, DS01080522 inhibits CREB phosphorylation with an IC50 of 66 nM . This is 2.6-fold less potent than BLU0588, which achieves a cellular IC50 of 25.0 nM in a similar assay measuring VASP Ser157 phosphorylation in forskolin-stimulated Huh7 cells [1]. The difference in cellular potency between these two PRKACA inhibitors underscores the influence of distinct physicochemical properties and potential off-target effects on downstream pathway modulation, making DS01080522 a valuable comparator for studying the relationship between kinase inhibition and functional cellular readouts.

CREB Phosphorylation Cellular Activity PRKACA

Co-Crystal Structure with PRKACA (PDB 7Y1G)

The binding mode of DS01080522 to human PRKACA has been experimentally determined at 2.3 Å resolution, providing atomic-level detail of its interactions within the ATP-binding pocket [1]. This structural data confirms the specific orientation of the (2R,4S)-4-hydroxypyrrolidine and 3-chloro-4-cyanophenyl groups. In contrast, while DS89002333 is a more potent PRKACA inhibitor, its co-crystal structure is not publicly available, limiting detailed structural analysis of its binding [2]. The availability of this high-resolution structure makes DS01080522 a uniquely valuable tool for structure-based drug design, molecular modeling, and understanding the precise molecular determinants of PRKACA inhibition.

X-ray Crystallography Binding Mode Structural Biology

Research Applications of DS01080522


Biochemical and Cellular Assays for PRKACA Signaling

DS01080522 is ideally suited for in vitro studies requiring potent inhibition of PRKACA kinase activity (IC50 0.8 nM) and the subsequent reduction of CREB phosphorylation (IC50 66 nM) . Researchers can use this compound to establish dose-response curves in kinase assays and cellular models of FL-HCC to validate PRKACA dependency. The compound's sub-nanomolar potency ensures robust target engagement in biochemical settings, while its cellular activity provides a defined window for functional readouts.

Structure-Based Drug Design and Molecular Modeling

The high-resolution (2.3 Å) co-crystal structure of DS01080522 with PRKACA (PDB 7Y1G) provides an atomic blueprint for rational drug design [1]. This structure can be used for in silico screening, docking studies, and molecular dynamics simulations to guide the optimization of novel PRKACA inhibitors. The precise interaction data, including key hydrogen bonds and hydrophobic contacts, enable medicinal chemists to design analogs with improved potency or selectivity, a capability not directly supported by DS89002333 or BLU0588 due to the lack of public structural data.

Comparative Pharmacology in Fusion-Driven Models

Given the distinct potency profile of DS01080522 relative to DS89002333 (0.8 nM vs. 0.3 nM for kinase inhibition) and BLU0588 (0.8 nM vs. 1.0 nM for kinase inhibition; 66 nM vs. 25 nM for cellular activity), this compound serves as a critical tool for comparative pharmacology studies . In cell lines engineered to express the DNAJB1-PRKACA fusion gene, researchers can benchmark the efficacy and selectivity of DS01080522 against other inhibitors to dissect the relationship between biochemical inhibition, cellular potency, and anti-proliferative effects. This application is essential for understanding the therapeutic window and mechanism of action of this emerging class of targeted agents.

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